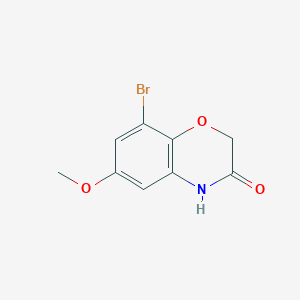

8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic organic compound that belongs to the benzoxazine family This compound is characterized by the presence of a bromine atom at the 8th position, a methoxy group at the 6th position, and a benzoxazinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of the appropriate substituted aniline derivative. For this compound, 4-bromo-2-methoxyaniline is used as the starting material.

Cyclization Reaction: The substituted aniline undergoes a cyclization reaction with a suitable reagent, such as phosgene or triphosgene, to form the benzoxazinone core. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, under controlled temperature conditions.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The benzoxazinone core can be reduced to form benzoxazine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (amines, thiols), solvents (dimethylformamide, tetrahydrofuran), catalysts (palladium, copper).

Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).

Reduction Reactions: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).

Major Products Formed

Substitution Reactions: Substituted benzoxazinones with various functional groups.

Oxidation Reactions: Aldehydes or carboxylic acids derived from the methoxy group.

Reduction Reactions: Benzoxazine derivatives with reduced core structures.

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of benzoxazinones, including 8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one, exhibit anticancer properties. A study demonstrated that compounds similar to this benzoxazinone inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of signaling pathways associated with cell survival and death .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro tests indicated that it possesses significant antibacterial effects, particularly against Gram-positive bacteria. The structure-activity relationship suggests that the bromine and methoxy groups enhance its bioactivity .

Herbicidal Activity

This compound has been studied for its potential use as a herbicide. It acts by inhibiting specific enzymes involved in plant growth, thereby controlling weed populations without significantly affecting crop yield. Field trials have shown promising results in reducing weed biomass while maintaining crop health .

Building Block for Synthesis

This compound serves as an important building block in organic synthesis, particularly in the preparation of more complex molecules. Its unique functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions, making it valuable in the synthesis of pharmaceuticals and agrochemicals .

Case Study 1: Anticancer Research

In a study published in Bioorganic & Medicinal Chemistry, researchers synthesized a series of benzoxazinone derivatives, including this compound, and evaluated their anticancer activity against various cell lines. The results indicated that these compounds significantly inhibited cancer cell proliferation through apoptosis induction .

Case Study 2: Herbicide Development

A field study conducted by agricultural scientists assessed the efficacy of this compound as a herbicide. The results showed a marked reduction in weed growth in treated plots compared to controls, suggesting its potential as an environmentally friendly herbicide alternative .

Mechanism of Action

The mechanism of action of 8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The bromine and methoxy substituents play a crucial role in modulating the compound’s biological activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

6-methoxy-2H-1,4-benzoxazin-3(4H)-one: Lacks the bromine substituent, which may result in different biological activities and reactivity.

8-bromo-2H-1,4-benzoxazin-3(4H)-one: Lacks the methoxy group, which may affect its solubility and interaction with biological targets.

8-chloro-6-methoxy-2H-1,4-benzoxazin-3(4H)-one: Similar structure with a chlorine substituent instead of bromine, which may influence its reactivity and biological properties.

Uniqueness

8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one is unique due to the presence of both bromine and methoxy substituents, which confer distinct chemical and biological properties. The combination of these substituents enhances the compound’s potential as a versatile scaffold for drug development and materials science applications.

Biological Activity

8-Bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one is a synthetic organic compound belonging to the benzoxazine family, known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article presents a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings and data tables.

- Molecular Formula : C₁₀H₁₀BrNO₃

- Molecular Weight : 272.1 g/mol

- CAS Number : 1092352-94-7

- Melting Point : 183–185 °C

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways.

- Receptor Binding : The compound can bind to specific receptors on cell surfaces, modulating cellular responses.

- DNA Intercalation : It has the potential to intercalate into DNA strands, disrupting replication and transcription processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains.

| Pathogen Type | Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Gram-positive Bacteria | Staphylococcus aureus | 0.0039 mg/mL |

| Bacillus subtilis | 0.0048 mg/mL | |

| Gram-negative Bacteria | Escherichia coli | 0.025 mg/mL |

| Pseudomonas aeruginosa | 0.013 mg/mL | |

| Fungi | Candida albicans | 0.039 mg/mL |

This table summarizes the antimicrobial efficacy of the compound against selected pathogens .

Anticancer Activity

Studies have demonstrated that this compound has potential anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through the modulation of apoptotic pathways and inhibition of cell proliferation.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The compound's ability to reduce cell viability highlights its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Activity

In vitro studies suggest that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, thereby reducing inflammation in various models.

Case Studies

-

Study on Antimicrobial Properties

A study published in MDPI evaluated the antimicrobial effects of various benzoxazine derivatives, including this compound. The results indicated that this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, with MIC values comparable to standard antibiotics . -

Evaluation of Anticancer Effects

In another study focusing on its anticancer properties, researchers treated human cancer cell lines with varying concentrations of the compound. The findings revealed a dose-dependent decrease in cell viability and an increase in apoptotic markers, suggesting its potential as an anticancer agent .

Properties

IUPAC Name |

8-bromo-6-methoxy-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO3/c1-13-5-2-6(10)9-7(3-5)11-8(12)4-14-9/h2-3H,4H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGXHXKKGIZMNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)Br)OCC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.